molecular formula C13H10N4 B14730903 Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile CAS No. 6342-44-5

Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile

Cat. No.: B14730903
CAS No.: 6342-44-5
M. Wt: 222.24 g/mol
InChI Key: FTIFOBUCPBKQCD-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile is a chemical compound characterized by its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile typically involves high-pressure cycloaddition reactions. One common method is the Diels–Alder reaction, where tropone reacts with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene. This reaction is carried out under high pressure to improve the yield of the Diels–Alder adducts .

Industrial Production Methods

Industrial production methods for bicyclo[32 the principles of high-pressure cycloaddition and thermal cycloreversion procedures can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile involves its interaction with specific molecular targets. The pathways involved depend on the specific application and the derivatives used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile is unique due to its specific bicyclic structure and the presence of four cyano groups. This makes it a valuable compound for various synthetic applications and research studies .

Properties

CAS No.

6342-44-5

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile

InChI

InChI=1S/C13H10N4/c14-6-12(7-15)10-2-1-3-11(5-4-10)13(12,8-16)9-17/h4-5,10-11H,1-3H2

InChI Key

FTIFOBUCPBKQCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC(C1)C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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